![molecular formula C12H15Cl2N3 B1404279 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 485402-40-2](/img/structure/B1404279.png)
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Übersicht
Beschreibung
“2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of the resulting compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by IR, NMR spectroscopic data . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes, followed by alkylation under basic conditions .Wissenschaftliche Forschungsanwendungen
Antagonistic Properties in P2X7 Receptors
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their role as P2X7 antagonists. This is exemplified in the synthesis and structure-activity relationship (SAR) study of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, where methyl substitution led to the identification of potent compounds with promising pharmacokinetic properties and safety margins (Swanson et al., 2016).
Cardiotonic Drug Development
Compounds in this chemical class have shown potential in cardiotonic drug development. A study focusing on the structural requirements for optimal inotropic activity identified 2-phenylimidazo[4,5-c]pyridines as significantly more potent than their analogs, demonstrating oral activity and beneficial pharmacodynamic profiles (Robertson et al., 1985).
Role in Diversity-Oriented Synthesis (DOS)
In the field of diversity-oriented synthesis, 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been utilized to create novel compound libraries. These derivatives have demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential in the development of new therapeutic agents (Zhang et al., 2019).
VEGFR-2 Kinase Inhibition
Research has also been conducted on 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as a new class of VEGFR-2 kinase inhibitors. The synthesized compounds showed significant effects on VEGFR-2 kinase activity, suggesting their potential application in the treatment of diseases where VEGFR-2 is implicated (Han et al., 2012).
Wirkmechanismus
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to have a broad range of biological activities . They have been found to interact with various targets, including GABA A receptors , IKK-ɛ, and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, influencing many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazole derivatives have been reported to influence many cellular pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
A computational approach (admetlab 20) was used to evaluate the drug likeness properties of some imidazole derivatives . This suggests that similar computational methods could be used to predict the ADME properties of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride.
Result of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride plays a crucial role in various biochemical reactions. It has been identified as a positive allosteric modulator of GABA_A receptors, which are pivotal in the central nervous system . Additionally, this compound interacts with enzymes such as proton pump inhibitors and aromatase inhibitors, influencing pathways related to digestion and hormone synthesis . The interactions with these biomolecules are primarily through binding to specific active sites, altering their activity and modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GABA_A receptors, leading to altered neuronal excitability . This compound also affects gene expression by modulating transcription factors and signaling cascades. In cancer cells, it has been observed to inhibit proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent . Furthermore, it impacts cellular metabolism by interacting with enzymes involved in carbohydrate metabolism, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA_A receptors, enhancing their activity and leading to increased chloride ion influx, which hyperpolarizes the neuronal membrane and reduces excitability . Additionally, it inhibits enzymes such as proton pumps and aromatase, thereby modulating acid secretion in the stomach and estrogen synthesis . These interactions result in significant changes in gene expression and cellular function, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its efficacy in modulating GABA_A receptor activity and inhibiting enzyme function . Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it effectively modulates GABA_A receptor activity and exhibits anxiolytic and anticonvulsant properties . At higher doses, it can induce sedation and motor impairment due to excessive GABA_A receptor activation . Toxicological studies have shown that very high doses can lead to adverse effects such as respiratory depression and hepatotoxicity . These findings underscore the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with different enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on carbohydrate metabolism is particularly notable, as it modulates the activity of key enzymes involved in glycolysis and gluconeogenesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . In the nucleus, it can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Eigenschaften
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSXFIUYZUOQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
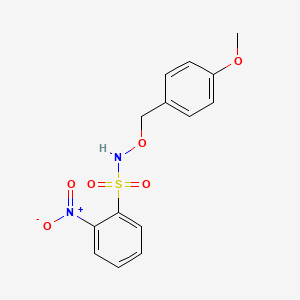

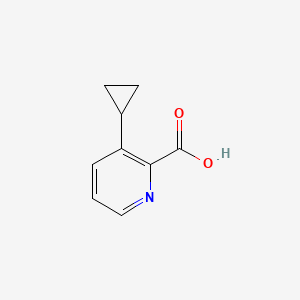
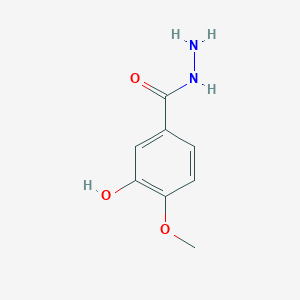

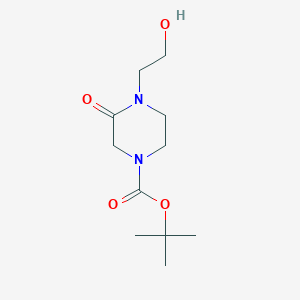
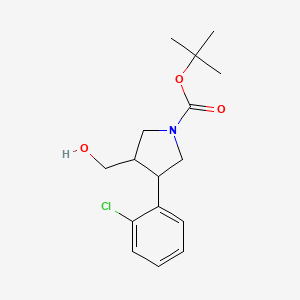

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)

![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)

